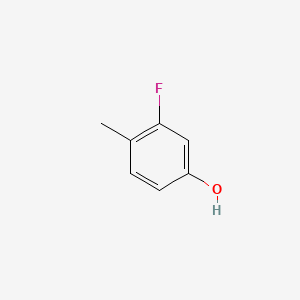

3-Fluoro-4-methylphenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOOCAXPERKNMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379128 | |

| Record name | 3-Fluoro-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452-78-8 | |

| Record name | 3-Fluoro-4-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Fluoro-4-methylphenol (CAS 452-78-8) for Advanced Research Applications

This guide provides a comprehensive technical overview of 3-Fluoro-4-methylphenol, a critical fluorinated building block for professionals in pharmaceutical research, agrochemical synthesis, and materials science. We will delve into its physicochemical properties, structural characterization, synthesis protocols, and key applications, offering insights grounded in established scientific principles.

Introduction: The Strategic Role of Fluorination

This compound (also known as 3-Fluoro-p-cresol) is a strategically designed aromatic compound featuring a phenol ring substituted with a fluorine atom at the meta-position and a methyl group at the para-position.[1] This unique arrangement makes it a highly valuable intermediate for constructing complex molecules.[1] In medicinal chemistry, the incorporation of fluorine is a well-established strategy to enhance the pharmacological profile of drug candidates.[2][3] The high electronegativity of fluorine can modulate a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity, often leading to improved potency and bioavailability.[1][2][4] This guide serves as a practical resource for researchers looking to leverage the unique properties of this compound in their development pipelines.

Section 1: Physicochemical Properties & Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is foundational to its effective application. This compound typically appears as a colorless to light yellow liquid or a white to light orange solid, depending on purity and ambient temperature.[5] It is soluble in common organic solvents and has moderate solubility in water.[5]

Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 452-78-8 | [5][6] |

| Molecular Formula | C₇H₇FO | [5] |

| Molecular Weight | 126.13 g/mol | |

| Melting Point | 72 °C | [6][7] |

| Boiling Point | 194.2 - 196 °C | [6][7][] |

| Density | ~1.17 g/cm³ | [7][] |

| Flash Point | 83.6 °C | [7] |

| pKa | 9.27 ± 0.18 (Predicted) | [7] |

| LogP | 1.84 (Predicted) | [7] |

Structural Confirmation: A Spectroscopic Approach

Confirming the identity and purity of a starting material is a non-negotiable step in any synthetic workflow. Spectroscopic methods provide a definitive fingerprint of the molecular structure.

Caption: Chemical Structure of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is crucial for confirming the substitution pattern on the aromatic ring. For this compound, one would expect to see distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. A representative spectrum shows a singlet for the methyl group (CH₃) at approximately 2.12 ppm and multiplets for the aromatic protons around 6.52-6.98 ppm.[9] The hydroxyl proton (OH) often appears as a broad singlet.[9]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique reveals the number of unique carbon environments. The spectrum will show distinct peaks for the methyl carbon, the four aromatic carbons with attached protons, and the two quaternary aromatic carbons (one bonded to the hydroxyl group and the other to the fluorine atom).

-

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify functional groups.[10] Key absorptions for this molecule include a broad peak in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretch of the phenol group. C-H stretches for the aromatic ring and methyl group will appear around 2850-3100 cm⁻¹, and C=C stretching vibrations within the aromatic ring are expected in the 1450-1600 cm⁻¹ range. A strong absorption corresponding to the C-F bond stretch will also be present, typically in the 1000-1300 cm⁻¹ region.

-

MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound.[10] The molecular ion peak (M+) for C₇H₇FO would be observed at an m/z (mass-to-charge ratio) of approximately 126.13. Analysis of the fragmentation pattern can provide further structural confirmation.

Section 2: Synthesis & Purification Strategies

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure good yield and high purity. A common and reliable laboratory-scale method involves the diazotization of 3-Fluoro-4-methylaniline, followed by hydrolysis.

Synthetic Workflow Overview

The causality behind this synthetic choice lies in its reliability and the commercial availability of the starting material, 3-Fluoro-4-methylaniline. Diazotization is a classic and well-understood method for converting an aromatic amine into a versatile diazonium salt intermediate, which can then be readily converted to a phenol.

Caption: Workflow for the Synthesis of this compound.

Self-Validating Laboratory Protocol

This protocol is designed to be self-validating, with clear checkpoints for ensuring the reaction is proceeding as expected.

Materials:

-

3-Fluoro-4-methylaniline (starting material)

-

Sulfuric acid (10% aqueous solution)

-

Sodium nitrite (NaNO₂)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (eluent system)

-

Ice

Procedure:

-

Dissolution: Dissolve 3-Fluoro-4-methylaniline (5g, 39.95 mmol) in a 10% aqueous sulfuric acid solution (100ml) in a flask.[9] The use of an acid is essential to form the anilinium salt, which is soluble and ready for diazotization.

-

Cooling: Cool the solution to 0°C in an ice bath.[9] Low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely.

-

Diazotization: Slowly add a solution of sodium nitrite (5.5g, 79.90 mmol) in a minimal amount of water.[9] Maintain the temperature at 0°C and stir for 30 minutes.[9] The formation of nitrous acid in situ reacts with the amine to form the diazonium salt.

-

Hydrolysis: After 30 minutes, slowly heat the reaction mixture to 80°C and maintain for several hours.[9] This thermal decomposition step replaces the diazonium group (-N₂⁺) with a hydroxyl group (-OH), releasing nitrogen gas.

-

Workup & Extraction: Quench the reaction by adding ice water and transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with ethyl acetate.[9] Ethyl acetate is chosen for its ability to efficiently dissolve the organic product while being immiscible with water.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate to remove residual water.[9] Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purification & Validation: Purify the crude residue by column chromatography using a hexane:ethyl acetate gradient (e.g., starting at 8:1).[9] Collect the fractions and analyze them by Thin Layer Chromatography (TLC) to identify the pure product. The final validation of the purified product's identity and purity should be performed using the spectroscopic methods outlined in Section 1.

Section 3: Applications in Research & Development

This compound is not typically an active pharmaceutical ingredient (API) itself, but rather a high-value building block used to synthesize more complex molecules.[1][5]

-

Pharmaceuticals: Its primary use is in medicinal chemistry for lead optimization.[1] The fluorine atom can block sites of metabolic oxidation, thereby increasing a drug's half-life.[1][4] It can also alter the pKa of nearby functional groups or participate in favorable electrostatic interactions within a protein's binding pocket, enhancing potency and selectivity.[2]

-

Agrochemicals: Similar to pharmaceuticals, the strategic placement of fluorine can enhance the efficacy and environmental stability of pesticides and herbicides.[1][4]

-

Materials Science: As a fluorinated aromatic compound, it can be used to create derivatives for developing fluorinated polymers and coatings with enhanced chemical stability and thermal resistance.[4]

Section 4: Safety, Handling, and Storage

Proper handling of all chemicals is paramount for laboratory safety. This compound should be handled with appropriate personal protective equipment (PPE).

GHS Hazard Information

| Hazard Class & Statement | Pictogram | Signal Word |

| H302: Harmful if swallowed. | GHS07 (Exclamation Mark) | Warning |

| H319: Causes serious eye irritation. | GHS07 (Exclamation Mark) | Warning |

| H412: Harmful to aquatic life with long lasting effects. | None | Warning |

Data sourced from representative Safety Data Sheets (SDS).

Handling & Storage Protocol:

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Wear standard PPE, including safety glasses, nitrile gloves, and a lab coat.[11] Avoid breathing dust or vapors and prevent contact with skin and eyes.[11][12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][11] Keep away from oxidizing agents and incompatible materials.[4] Recommended storage is often at room temperature or under refrigerated conditions (2-8 °C) for long-term stability.[4][7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

- Unibrom Corp. Intermediates this compound for critical molecular building block.

- CymitQuimica. CAS 452-78-8: this compound.

- Sigma-Aldrich. This compound | 452-78-8.

- ChemicalBook. This compound CAS#: 452-78-8.

- LEAPChem. This compound丨CAS 452-78-8.

- ChemicalBook. This compound | 452-78-8.

- Sigma-Aldrich. This compound AldrichCPR.

- ChemicalBook. This compound(452-78-8) 1H NMR spectrum.

- LookChem. This compound.

- BOC Sciences. CAS 452-78-8 this compound.

- Sigma-Aldrich.

- Fisher Scientific.

- ScienceDirect. Fluorine in drug discovery: Role, design and case studies.

- University of Wisconsin-Madison. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- Apollo Scientific. 3-Chloro-4-methylphenol.

- PubMed Central. Contribution of Organofluorine Compounds to Pharmaceuticals.

Sources

- 1. China Intermediates this compound for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. leapchem.com [leapchem.com]

- 5. CAS 452-78-8: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound CAS#: 452-78-8 [amp.chemicalbook.com]

- 7. This compound|lookchem [lookchem.com]

- 9. This compound | 452-78-8 [chemicalbook.com]

- 10. lehigh.edu [lehigh.edu]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Chemical Properties of 3-Fluoro-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methylphenol, a strategically substituted aromatic compound, has emerged as a valuable building block in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its unique electronic and steric properties, conferred by the synergistic interplay of the hydroxyl, fluorine, and methyl groups, make it an attractive scaffold for the synthesis of complex molecular architectures with tailored biological and physical characteristics.[1] This technical guide provides a comprehensive overview of the chemical properties of this compound, with a focus on its spectroscopic signature, reactivity, and applications in drug discovery, alongside essential safety and handling protocols.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature with a melting point of approximately 72°C.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 452-78-8 | [2] |

| Molecular Formula | C₇H₇FO | [2] |

| Molecular Weight | 126.13 g/mol | [2] |

| Melting Point | 72 °C | [2] |

| Boiling Point | 194.2 °C at 760 mmHg | [2] |

| Density | 1.164 g/cm³ | [2] |

| Flash Point | 83.6 °C | [2] |

| pKa | 9.27 ± 0.18 (Predicted) | [2] |

Spectroscopic Analysis

The structural elucidation of this compound and its derivatives relies heavily on modern spectroscopic techniques.

1.1.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The chemical shifts and coupling constants are influenced by the electronic effects of the substituents.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity & Coupling Constants (J) |

| H-2 | ~6.8-7.0 | ~115-117 | d, J(H,F) ≈ 8-10 Hz |

| H-5 | ~6.6-6.8 | ~118-120 | d, J(H,H) ≈ 8-9 Hz |

| H-6 | ~6.9-7.1 | ~125-127 | d, J(H,H) ≈ 8-9 Hz |

| -OH | Variable | - | br s |

| -CH₃ | ~2.2-2.3 | ~16-18 | s |

| C-1 | - | ~152-154 (d, J(C,F) ≈ 240-250 Hz) | - |

| C-2 | - | ~115-117 (d, J(C,F) ≈ 20-25 Hz) | - |

| C-3 | - | ~155-157 (d, J(C,F) ≈ 2-3 Hz) | - |

| C-4 | - | ~122-124 (d, J(C,F) ≈ 6-8 Hz) | - |

| C-5 | - | ~118-120 | - |

| C-6 | - | ~125-127 | - |

Note: The predicted values are based on typical chemical shifts for substituted phenols and fluorinated aromatic compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.

1.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3600-3200 | O-H stretch (hydroxyl) | Strong, broad |

| 3100-3000 | C-H stretch (aromatic) | Medium |

| 2950-2850 | C-H stretch (methyl) | Medium |

| 1600-1450 | C=C stretch (aromatic ring) | Medium-Strong |

| 1260-1180 | C-O stretch (phenol) | Strong |

| 1150-1000 | C-F stretch | Strong |

1.1.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound would be expected to show a molecular ion peak ([M]⁺) at m/z = 126. The fragmentation pattern would likely involve the loss of a methyl radical (CH₃) to give a fragment at m/z = 111, and the loss of a carbon monoxide (CO) molecule, a common fragmentation pathway for phenols, to yield a fragment at m/z = 98.[3]

Chemical Reactivity and Synthetic Utility

The reactivity of the aromatic ring in this compound is governed by the directing and activating/deactivating effects of the hydroxyl, fluorine, and methyl substituents. This intricate balance dictates the regioselectivity of electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution: A Tale of Three Substituents

The hydroxyl (-OH) and methyl (-CH₃) groups are activating and ortho-, para-directing.[4] Conversely, the fluorine (-F) atom is a deactivating but ortho-, para-directing substituent due to the interplay of its strong inductive electron-withdrawing effect and its weaker resonance electron-donating effect.

The overall outcome of an electrophilic aromatic substitution reaction on this compound is a result of the cumulative influence of these three groups. The powerful activating and directing effect of the hydroxyl group typically dominates, directing incoming electrophiles to the positions ortho and para to it.

Caption: Logical relationship of substituent effects on reactivity.

Common Synthetic Transformations

This compound serves as a versatile starting material for a variety of chemical transformations, including:

-

Nitration: Introduction of a nitro group, typically at the position ortho to the hydroxyl group, to yield 5-fluoro-4-methyl-2-nitrophenol.[2]

-

Halogenation: Further halogenation of the aromatic ring.

-

Alkylation and Acylation: Reactions at the hydroxyl group (O-alkylation/acylation) or on the aromatic ring (Friedel-Crafts reactions).

-

Coupling Reactions: Participation in various cross-coupling reactions to form more complex molecules.

Experimental Protocol: Electrophilic Nitration

The following is a representative protocol for the nitration of this compound.

Objective: To synthesize 5-fluoro-4-methyl-2-nitrophenol.

Materials:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Dichloromethane (CH₂Cl₂)

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound in dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid while maintaining the temperature.

-

In a separate flask, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of this compound, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Caption: Workflow for the nitration of this compound.

Applications in Drug Discovery and Development

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1] this compound is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) due to its unique substitution pattern.[1] The fluorine atom can block sites of metabolism, while the methyl and hydroxyl groups provide handles for further chemical modification.[1]

Safety, Handling, and Disposal

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Identification

Table 4: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation |

| Chronic Aquatic Toxicity (Category 3) | H412: Harmful to aquatic life with long lasting effects |

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[5][6]

-

Personal Protective Equipment:

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]

Storage and Incompatibilities

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep away from incompatible materials.

-

Incompatible Materials: Strong oxidizing agents, strong bases, and acid chlorides.

Disposal

Dispose of this compound and its contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[7] Do not dispose of down the drain.[8]

Conclusion

This compound is a valuable and versatile chemical intermediate with a unique combination of substituents that provide a powerful tool for molecular design. A thorough understanding of its spectroscopic properties, reactivity, and safe handling procedures is essential for its effective and responsible use in research and development, particularly in the pursuit of novel therapeutics.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Monash University. (2023, June). Phenol - OHS Information Sheet. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated Phenol. Retrieved from [Link]

-

University of Tennessee Health Science Center. (n.d.). Phenol, Chloroform, or TRIzol™ Waste Disposal. Retrieved from [Link]

- Lambrechts, H. J. A., Schaasberg-Nienhuis, Z. R. H., & Cerfontain, H. (1985). Sulphonation of the three methylphenols and the six dimethylphenols in concentrated aqueous sulphuric acid; and the lsomerization of some of the resulting sulphonic acids and of m-xylene-2-and o-xylene-3-sulphonic acid. Journal of the Chemical Society, Perkin Transactions 2, (5), 669-675.

-

Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol. Retrieved from [Link]

Sources

- 1. China Intermediates this compound for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. This compound|lookchem [lookchem.com]

- 3. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. youtube.com [youtube.com]

- 5. monash.edu [monash.edu]

- 6. otago.ac.nz [otago.ac.nz]

- 7. ehs.umich.edu [ehs.umich.edu]

- 8. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]

An In-depth Technical Guide to the Melting Point of 3-Fluoro-4-methylphenol

This guide provides a comprehensive examination of the melting point of 3-Fluoro-4-methylphenol (CAS No. 452-78-8), a key intermediate in pharmaceutical synthesis.[1][2][3] We will move beyond a simple statement of the value to explore the underlying physicochemical principles, standardized measurement methodologies, and the critical role of this parameter in ensuring material quality and purity. This document is intended for researchers, analytical scientists, and drug development professionals who require a deep and practical understanding of this fundamental property.

Core Physicochemical Profile of this compound

The melting point is a cornerstone physical property, offering immediate insight into the identity and purity of a crystalline solid. For this compound, this value is part of a larger set of characteristics that define its behavior in chemical processes.

| Property | Value | Source(s) |

| Melting Point | 72 °C | [1][2] |

| Molecular Formula | C₇H₇FO | [1][4] |

| Molecular Weight | 126.13 g/mol | [1][4] |

| Boiling Point | 194.2 °C at 760 mmHg | [1] |

| CAS Number | 452-78-8 | [1][2][3][4] |

| Appearance | Solid | [5] |

| Density | 1.164 g/cm³ | [1] |

The Science of Melting: A Molecular Perspective

The melting point of a pure crystalline solid is the temperature at which it transitions from an ordered solid lattice to a disordered liquid state at atmospheric pressure. This transition requires sufficient thermal energy to overcome the intermolecular forces holding the molecules in fixed positions.[6]

For this compound, the key intermolecular forces at play are:

-

Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. This is the strongest intermolecular force present and is the primary reason for its solid state at room temperature and its relatively high melting point compared to non-hydroxylated analogues.

-

Dipole-Dipole Interactions: The high electronegativity of the fluorine atom and the oxygen atom creates a significant molecular dipole, leading to electrostatic attractions between adjacent molecules.[7]

-

Van der Waals Forces (London Dispersion Forces): These temporary, induced dipoles exist in all molecules and increase with molecular size and surface area.[8]

The specific melting point of 72 °C is a direct consequence of the energy balance required to disrupt this network of forces. The substitution pattern is critical; the presence and position of the fluorine and methyl groups influence the molecule's symmetry and how efficiently it can pack into a crystal lattice, which in turn affects the strength of the collective intermolecular interactions.[9]

The Critical Role of Purity: Melting Point Depression

A core tenet of physical chemistry is that impurities disrupt a crystal lattice.[6] This disruption introduces energetic defects, making the lattice less stable and thus easier to break apart. Thermodynamically, the presence of a soluble impurity increases the entropy of the liquid phase, which, according to the Gibbs free energy equation for phase transition (ΔG = ΔH - TΔS), results in a lower melting temperature (Tₘ).[10]

This phenomenon, known as melting point depression , has two practical consequences for the analyst:

-

Lowered Melting Point: An impure sample will melt at a temperature lower than the pure compound.

-

Broadened Melting Range: The melting process will occur over a wider temperature range (e.g., 68-71 °C) rather than a sharp, narrow range (e.g., 71.5-72 °C) characteristic of a pure substance.[6][10]

Therefore, the melting point is not just an identification tag but a reliable and rapid indicator of purity.[3]

Methodologies for Accurate Melting Point Determination

Accurate and reproducible melting point determination requires standardized protocols and calibrated instrumentation. We will detail two primary methods: the universally adopted capillary method and the more advanced Differential Scanning Calorimetry (DSC).

Standard Protocol: Capillary Melting Point Determination (USP <741> / ASTM E324)

This method is the global standard for pharmacopeial and materials science applications.[1][2][3][11] It involves heating a small, powdered sample in a capillary tube within a calibrated heating block and observing the temperatures at which melting begins and completes.

Experimental Protocol: Digital Melting Point Apparatus

-

Instrument Calibration (Self-Validation):

-

Causality: Instrument accuracy can drift. Calibration ensures the temperature displayed is the true temperature. This is the foundation of a self-validating system.

-

Procedure: Using certified reference standards with melting points bracketing the expected value (72 °C), perform a melting point determination. For example, use Benzophenone (47-49 °C) and Benzoic Acid (121-123 °C).[4][12][13] Adjust the instrument's calibration settings if the observed values are outside the certified range. Document this calibration.

-

-

Sample Preparation:

-

Causality: A finely powdered, dry sample ensures uniform heat transfer and efficient, dense packing, preventing air pockets that would insulate parts of the sample and lead to an artificially broad melting range.[14]

-

Procedure: Place a small amount of this compound on a clean, dry watch glass. If not already a fine powder, gently crush it using a spatula. The sample must be completely dry, as residual solvent acts as an impurity.

-

-

Capillary Tube Loading:

-

Causality: An appropriate sample height (2-3 mm) is critical. Too much sample creates a thermal gradient within the sample itself, causing it to melt over a wider, inaccurate range. Too little makes observation difficult.

-

Procedure: Press the open end of a glass capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end. The final packed height should be 2-3 mm.

-

-

Measurement:

-

Causality: The heating rate is the most critical experimental parameter. A rapid heating rate will cause the thermometer's reading to lag behind the true sample temperature, resulting in an erroneously high and broad melting range. A slow rate (~1 °C/minute) near the melting point is essential for thermal equilibrium between the sample, heating block, and thermometer.[2][15]

-

Procedure: a. Place the loaded capillary into the heating block of the apparatus. b. Set a rapid "ramp" temperature to approximately 62 °C (10 °C below the expected melting point). c. Once the temperature stabilizes, change the heating rate to a slow ramp of 1 °C per minute. d. Observe the sample through the magnifying lens. e. Record T₁: The temperature at which the first drop of liquid appears. f. Record T₂: The temperature at which the last solid crystal melts into liquid. g. The melting range is reported as T₁ - T₂.

-

-

Post-Analysis:

-

Allow the apparatus to cool. Use a fresh capillary tube for every subsequent measurement.

-

Workflow for Capillary Melting Point Determination

Caption: Workflow for USP/ASTM-compliant capillary melting point determination.

Advanced Protocol: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides more quantitative data than the capillary method. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[16][17]

Principle of Operation: When the sample of this compound reaches its melting point, it undergoes an endothermic phase transition. To keep the sample temperature increasing at the same rate as the reference, the instrument must supply more heat to the sample. This absorption of heat is detected as a peak in the DSC thermogram. The onset temperature of this peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion (ΔHfus).[18]

Experimental Protocol: DSC Analysis

-

Instrument Calibration:

-

Causality: Both the temperature axis and the heat flow (enthalpy) axis must be calibrated to ensure accurate data.

-

Procedure: Calibrate the instrument using a high-purity certified reference material like Indium (MP: 156.6 °C, ΔHfus: 28.54 J/g).

-

-

Sample Preparation:

-

Procedure: Accurately weigh 2-5 mg of this compound into a clean aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample.

-

-

Measurement:

-

Procedure: a. Place the sample pan and an empty reference pan into the DSC cell. b. Equilibrate the cell at a starting temperature, e.g., 25 °C. c. Ramp the temperature at a controlled rate (e.g., 5 or 10 °C/min) under an inert nitrogen atmosphere (50 mL/min flow rate). d. Continue heating to a temperature well past the melt, e.g., 100 °C.

-

-

Data Analysis:

-

Procedure: Using the instrument's software, analyze the resulting thermogram.

-

Melting Point (Tₘ): Determined from the extrapolated onset of the endothermic melting peak.

-

Enthalpy of Fusion (ΔHfus): Calculated by integrating the area of the melting peak.

-

Workflow for DSC Melting Point Analysis

Caption: Workflow for melting point analysis via Differential Scanning Calorimetry.

Safety and Handling

According to safety data, this compound is classified as harmful if swallowed (Acute Tox. 4 Oral), causes serious eye irritation (Eye Irrit. 2), and may be harmful to aquatic life.[5]

Mandatory Precautions:

-

Always handle the compound in a well-ventilated area or chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Consult the full Safety Data Sheet (SDS) before handling.

Conclusion

The melting point of this compound, established at 72 °C , is a fundamental parameter that transcends simple identification. It serves as a rapid and effective proxy for purity, governed by the compound's unique intermolecular forces. Accurate determination relies on adherence to standardized protocols, such as those outlined by the USP and ASTM, with meticulous attention to instrument calibration and a controlled heating rate. While the capillary method provides a reliable melting range, Differential Scanning Calorimetry offers a more quantitative analysis, yielding both the melting point and the enthalpy of fusion. For any scientist working with this compound, a rigorous and well-documented approach to melting point determination is an indispensable component of quality control and research integrity.

References

-

This compound . LookChem. [Link]

-

E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals . ASTM International. [Link]

-

Melting Points and the Melting Range of Organic Chemicals ASTM E324 . Infinita Lab. [Link]

-

<741> MELTING RANGE OR TEMPERATURE . USP. [Link]

-

Melting Point Calibration Standards . Reagecon. [Link]

-

<741> Melting Range or Temperature - USP-NF ABSTRACT . United States Pharmacopeia. [Link]

-

Melting Point Depression . Grokipedia. [Link]

-

Melting Point Reference Standards . Mettler Toledo. [Link]

-

Melting Point Depression . IBChem. [Link]

-

6.1C: Melting Point Theory . Chemistry LibreTexts. [Link]

-

USP melting point reference standards: Evaluation of parameters that affect the melting point . ResearchGate. [Link]

-

Melting point testing as per USP 741 . YouTube. [Link]

-

Differential Scanning Calorimetry (DSC) Testing of Materials . Applus+ DatapointLabs. [Link]

-

Differential scanning calorimetry . CureFFI.org. [Link]

-

Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC . SciELO. [Link]

-

Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen . Journal of Visualized Experiments. [Link]

-

Effects of Intermolecular Forces . Sask-oer. [Link]

-

The Four Intermolecular Forces and How They Affect Boiling Points . Master Organic Chemistry. [Link]

-

Alcohols, Phenols and Ethers . NCERT. [Link]

-

Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones . MDPI. [Link]

Sources

- 1. store.astm.org [store.astm.org]

- 2. uspbpep.com [uspbpep.com]

- 3. infinitalab.com [infinitalab.com]

- 4. reagecon.com [reagecon.com]

- 5. bio-protocol.org [bio-protocol.org]

- 6. ibchem.com [ibchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 9. mdpi.com [mdpi.com]

- 10. grokipedia.com [grokipedia.com]

- 11. standards.iteh.ai [standards.iteh.ai]

- 12. mt.com [mt.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. â©741⪠Melting Range or Temperature [doi.usp.org]

- 15. youtube.com [youtube.com]

- 16. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 17. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scielo.br [scielo.br]

An In-depth Technical Guide to the Boiling Point of 3-Fluoro-4-methylphenol

Introduction: The Significance of a Well-Defined Boiling Point

3-Fluoro-4-methylphenol is a fluorinated aromatic compound of significant interest in the chemical and pharmaceutical industries. It serves as a crucial molecular building block for the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals.[1] The strategic placement of a fluorine atom and a methyl group on the phenol ring allows medicinal chemists to fine-tune critical properties such as metabolic stability, bioavailability, and lipophilicity of target molecules.[1]

A thorough understanding of the fundamental physicochemical properties of this intermediate is paramount for its effective use. Among these, the boiling point is a critical parameter that governs purification processes (like distillation), dictates reaction conditions, and informs safety and handling protocols. This guide provides a comprehensive analysis of the boiling point of this compound, delving into the underlying molecular principles, comparative data with its isomers, and standardized methods for its experimental determination.

Section 1: Core Physicochemical Properties

The identity and purity of a chemical reagent are established by its physical constants. For this compound, these properties provide a baseline for its handling and application in synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇FO | [2][][4][5][6][7] |

| Molecular Weight | 126.13 g/mol | [2][][4][6] |

| Appearance | White to light yellow solid (powder to lump) | [5][6] |

| Melting Point | 72 °C | [2][5] |

| Boiling Point | 194.2 °C to 196 °C at 760 mmHg | [2][][5] |

| Density | 1.164 - 1.17 g/cm³ | [2][][5] |

| Flash Point | 83.6 °C | [2] |

Section 2: The Molecular Architecture Behind the Boiling Point

The boiling point of a substance is a direct measure of the energy required to overcome the intermolecular forces holding its molecules together in the liquid state.[8] For phenols, and specifically this compound, the boiling point is a result of a complex interplay between several key forces.

The Dominant Role of Hydrogen Bonding

Phenols exhibit significantly higher boiling points than other hydrocarbons of comparable molecular mass.[9] This is attributed to the presence of the hydroxyl (-OH) group, which facilitates strong intermolecular hydrogen bonding.[9][10] The highly electronegative oxygen atom creates a partial negative charge (δ-), while the hydrogen atom carries a partial positive charge (δ+). This polarity allows the hydrogen of one molecule to form a strong electrostatic attraction with the oxygen of a neighboring molecule, creating a robust network that requires substantial energy to disrupt.[10][11]

Influence of Substituents and Isomerism

The presence and position of the fluorine and methyl groups further modulate the boiling point.

-

Van der Waals Forces: The overall molecular size and the presence of the methyl group contribute to London dispersion forces, a type of van der Waals force. As molecular weight increases, these forces become stronger, generally leading to a higher boiling point.[8][11]

-

Dipole-Dipole Interactions: The highly electronegative fluorine atom creates a significant dipole moment within the molecule, leading to additional dipole-dipole attractions between molecules.

-

The Critical Effect of Isomerism: The arrangement of substituents on the aromatic ring is crucial. In this compound, the fluorine atom is meta to the hydroxyl group. This spatial separation prevents the formation of an intramolecular hydrogen bond (chelation). Consequently, the hydroxyl group's hydrogen remains fully available to form strong intermolecular hydrogen bonds, resulting in a high boiling point.

This contrasts sharply with its isomer, 4-Fluoro-3-methylphenol. While data for an ortho-fluoro isomer is less common, the principle can be illustrated by comparing nitrophenol isomers. Ortho-nitrophenol has a much lower boiling point than para-nitrophenol because it forms intramolecular hydrogen bonds, which reduces the potential for intermolecular bonding.[12]

| Isomer | Structure | Boiling Point | Key Feature |

| This compound | Fluorine is meta to -OH | 194.2-196 °C [2][][5] | No intramolecular H-bonding; strong intermolecular H-bonding network prevails. |

| 4-Fluoro-3-methylphenol | Fluorine is para to -OH | 76 °C (at 5 mmHg) [13] | No intramolecular H-bonding. The different substitution pattern alters the overall molecular dipole and crystal packing, influencing the boiling point. Note: This boiling point is at reduced pressure. |

Section 3: Experimental Protocol for Boiling Point Determination

Accurate experimental determination of a boiling point is a fundamental laboratory skill essential for compound verification and purity assessment.[14] The Thiele tube method is a classic and efficient technique for small sample quantities.[15]

Methodology: The Thiele Tube Technique

This method relies on observing the temperature at which the vapor pressure of the liquid sample equals the surrounding atmospheric pressure.[16]

Apparatus:

-

Thiele tube

-

High-temperature mineral oil or silicone oil

-

Thermometer (calibrated)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Sample of this compound

-

Bunsen burner or heating mantle

-

Clamp and stand

Step-by-Step Procedure:

-

Sample Preparation: Place a small amount (less than 1 mL) of this compound into the small test tube.

-

Capillary Insertion: Drop the capillary tube into the test tube with its open end down.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bulb of the thermometer should be level with the sample.

-

Thiele Tube Setup: Insert the thermometer and test tube assembly into the Thiele tube, ensuring the sample is below the top arm of the tube and the rubber band is well above the oil level.[14] The oil level should be just above the top elbow joint.

-

Heating: Gently heat the side arm of the Thiele tube with a small flame or heating mantle.[14] The shape of the tube ensures even heat distribution via convection currents in the oil.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This occurs as the trapped air expands and is replaced by the sample's vapor. Continue heating until a rapid and continuous stream of bubbles is observed.

-

Cooling and Measurement: Stop heating and allow the apparatus to cool slowly. The stream of bubbles will slow and eventually stop. The exact moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the external pressure. Record the temperature at this precise moment. This is the boiling point.[14][15]

-

Verification: For accuracy, allow the apparatus to cool further, then reheat to obtain a second reading.

Section 4: Safety and Handling Imperatives

As with any chemical reagent, proper handling of this compound is crucial. The Safety Data Sheet (SDS) provides critical information for risk mitigation.

-

Hazard Classifications: The compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral), causes serious eye irritation (Eye Irrit. 2), and may be harmful to aquatic life (Aquatic Chronic 3).[6]

-

Precautionary Statements:

-

P264 & P270: Wash hands thoroughly after handling and do not eat, drink, or smoke when using this product.[6]

-

P280: Wear protective gloves, eye protection, and face protection.[6]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

-

Handling for Boiling Point Determination: When performing the experiment, it is essential to work in a well-ventilated area or a chemical fume hood.[17] Use heat-resistant gloves when handling hot apparatus. Ensure that the heating process is controlled to avoid splashing or rapid boiling.[14]

Conclusion

The boiling point of this compound, determined to be approximately 194.2-196 °C , is a defining physical property that reflects its distinct molecular structure. The high value is primarily a consequence of strong intermolecular hydrogen bonding, a characteristic feature of phenols. The meta-position of the fluorine substituent precludes intramolecular chelation, thereby preserving the integrity of this intermolecular network. This detailed understanding is not merely academic; it is fundamental for the practical application of this valuable building block in research and development, enabling chemists to design robust synthetic routes, implement effective purification strategies, and ensure safe laboratory operations.

References

- BOILING POINT DETERMINATION. (n.d.).

- Sigma-Aldrich. (n.d.). This compound AldrichCPR.

- Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination.

- GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds.

- CK-12 Foundation. (2025, December 7). Physical Properties of Alcohols and Phenols.

- JoVE. (2020, March 26). Boiling Points - Concept.

- Vernier. (n.d.). Determination of a Boiling Point.

- LookChem. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound(452-78-8) 1H NMR spectrum.

- Unibrom Corp. (n.d.). Intermediates this compound for critical molecular building block.

- BYJU'S. (n.d.). Physical and Chemical Properties of Phenol.

- Quora. (2015, September 5). Why is boiling point of para nitro phenol higher as compared to ortho nitro phenol?

- Sigma-Aldrich. (n.d.). 4-Fluoro-3-methylphenol 98 452-70-0.

- BOC Sciences. (n.d.). CAS 452-78-8 this compound.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Master Organic Chemistry. (2025, October 17). 3 Trends That Affect Boiling Points.

- Home Sunshine Pharma. (n.d.). 4-Fluoro-3-methylphenol CAS 452-70-0.

- Sigma-Aldrich. (n.d.). 4-Fluoro-3-methylphenol 98 452-70-0.

- PubChem. (n.d.). 4-Fluoro-3-methylphenol.

- ChemicalBook. (2025, July 24). This compound(452-78-8).

- Chemistry LibreTexts. (2023, November 27). 17.2 Properties of Alcohols and Phenols.

- Guidechem. (n.d.). How can 3-fluoro-4-amino phenol be synthesized?.

- ChemicalBook. (n.d.). This compound CAS#: 452-78-8.

- ChemicalBook. (n.d.). 4-Fluoro-3-methylphenol CAS#: 452-70-0.

- Sigma-Aldrich. (n.d.). This compound AldrichCPR.

- Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.

- CymitQuimica. (n.d.). This compound.

- Chemistry LibreTexts. (2022, October 4). 7.8: Comparing Properties of Isomers.

Sources

- 1. China Intermediates this compound for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. This compound|lookchem [lookchem.com]

- 4. This compound | 452-78-8 [chemicalbook.com]

- 5. This compound CAS#: 452-78-8 [amp.chemicalbook.com]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. byjus.com [byjus.com]

- 10. CK12-Foundation [flexbooks.ck12.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. quora.com [quora.com]

- 13. 4-Fluoro-3-methylphenol CAS 452-70-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Video: Boiling Points - Concept [jove.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 3-Fluoro-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that a comprehensive grasp of a compound's physicochemical properties is fundamental to its successful application, particularly in the realms of pharmaceutical development and analytical chemistry. This guide provides an in-depth exploration of the solubility of 3-fluoro-4-methylphenol, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. We will delve into the theoretical underpinnings of its solubility, present robust experimental protocols for its determination, and discuss the critical factors that influence its behavior in solution. This document is structured to provide not just data, but a foundational understanding of the principles at play, empowering researchers to make informed decisions in their laboratory work.

Introduction to this compound: A Molecule of Interest

This compound, also known as 3-fluoro-p-cresol, is an aromatic organic compound with the chemical formula C₇H₇FO.[1] Its structure, featuring a phenol ring substituted with a fluorine atom and a methyl group, imparts a unique combination of properties that make it a valuable building block in organic synthesis. The presence of the fluorine atom can significantly alter the electronic environment of the phenol ring, influencing its acidity, reactivity, and intermolecular interactions. A thorough understanding of its solubility is therefore paramount for its effective handling, reaction optimization, and formulation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 452-78-8 | [1] |

| Molecular Formula | C₇H₇FO | [1] |

| Molecular Weight | 126.13 g/mol | [1] |

| Appearance | White to light yellow to light orange powder to lump | [2] |

| Melting Point | 72 °C | [1][2] |

| Boiling Point | 194.2 °C at 760 mmHg | [1] |

| Predicted pKa | 9.27 ± 0.18 | [1] |

| Predicted LogP | 1.83970 | [1] |

The Theoretical Framework of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. For this compound, its solubility is a nuanced interplay of several structural features:

-

The Hydroxyl Group (-OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This allows for favorable interactions with polar solvents, most notably water.[3]

-

The Aromatic Ring: The benzene ring is nonpolar and hydrophobic. This substantial part of the molecule prefers to interact with nonpolar solvents. The size of this aryl group can limit the solubility in polar solvents.[3]

-

The Methyl Group (-CH₃): This is a nonpolar, electron-donating group that slightly increases the hydrophobicity of the molecule.

-

The Fluorine Atom (-F): Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect. This can influence the acidity of the phenolic proton and the overall polarity of the molecule, thereby affecting its solubility.

Aqueous Solubility and the Influence of pH

The solubility of this compound in water is expected to be moderate. The hydroxyl group can form hydrogen bonds with water molecules, promoting dissolution. However, the hydrophobic character of the fluorinated methyl-substituted benzene ring will limit its aqueous solubility.

A critical factor governing the aqueous solubility of any ionizable compound is the pH of the solution. This compound is a weak acid, and its predicted pKa of 9.27 indicates that it will exist predominantly in its neutral, less soluble form at acidic and neutral pH.[1] As the pH of the solution approaches and surpasses the pKa, the phenolic proton will dissociate, forming the more polar and, consequently, more water-soluble phenolate anion.

Caption: The effect of pH on the ionization and solubility of this compound.

Solubility in Organic Solvents

Based on its chemical structure and a predicted LogP value of 1.83970, this compound is anticipated to be readily soluble in a range of organic solvents.[1] The LogP, or partition coefficient, is a measure of a compound's lipophilicity, with a positive value indicating a preference for a nonpolar environment.

-

Polar Protic Solvents (e.g., Ethanol): High solubility is expected due to the ability of both the solute and solvent to engage in hydrogen bonding.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane): Good solubility is predicted. While these solvents cannot donate hydrogen bonds, they can act as hydrogen bond acceptors and have dipole-dipole interactions with the phenol.

-

Nonpolar Solvents (e.g., Hexane): Lower solubility is anticipated compared to polar organic solvents, as the primary interactions would be weaker van der Waals forces.

Experimental Determination of Solubility: A Self-Validating Protocol

To ensure the scientific integrity of solubility data, a well-designed and validated experimental protocol is essential. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

The Shake-Flask Method: A Step-by-Step Workflow

This protocol outlines the determination of the solubility of this compound in various solvents at controlled temperatures.

Materials:

-

This compound (purity >98%)

-

Selected solvents: Deionized water, Ethanol (95%), Acetone, Dichloromethane

-

Calibrated analytical balance

-

Scintillation vials with screw caps

-

Constant temperature orbital shaker/incubator

-

Centrifuge

-

Syringe filters (0.45 µm, PTFE or other compatible material)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

To each vial, add a known volume of the respective solvent (e.g., 5 mL).

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

For efficient separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean, pre-weighed container. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the concentration of this compound.

-

Caption: Workflow for the shake-flask solubility determination method.

Analytical Method Validation for Quantification

The trustworthiness of the solubility data is directly dependent on the validity of the analytical method used for quantification.

UV-Vis Spectrophotometry:

-

Principle: Phenolic compounds exhibit characteristic UV absorbance. A calibration curve of absorbance versus known concentrations of this compound can be used for quantification.

-

Validation Parameters:

-

Linearity and Range: A series of standard solutions of known concentrations are prepared and their absorbance is measured. A linear relationship between absorbance and concentration should be established (R² > 0.99).

-

Accuracy: Determined by spiking a sample with a known amount of the analyte and measuring the recovery.

-

Precision: Assessed by analyzing replicate samples to determine the repeatability and intermediate precision.

-

Specificity: The ability to measure the analyte in the presence of other components.

-

High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC provides high separation efficiency and is suitable for complex mixtures. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient) and a UV detector is commonly used for phenols.

-

Validation Parameters: Similar to UV-Vis, including linearity, range, accuracy, precision, and specificity. System suitability tests should also be performed to ensure the chromatographic system is performing adequately.

Summary of Expected Solubility Behavior

While experimental data is the gold standard, the following table summarizes the expected solubility of this compound based on its physicochemical properties.

Table 2: Predicted Solubility of this compound in Various Solvents

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Water (pH < 8) | Polar Protic | Moderate to Low | Hydrogen bonding potential is offset by the hydrophobic aromatic ring. |

| Water (pH > 10) | Polar Protic | High | Formation of the more polar and water-soluble phenolate anion. |

| Ethanol | Polar Protic | High | "Like dissolves like"; both are capable of hydrogen bonding. |

| Acetone | Polar Aprotic | High | Good dipole-dipole interactions and hydrogen bond accepting capability. |

| Dichloromethane | Polar Aprotic | High | Favorable dipole-dipole interactions. |

| Hexane | Nonpolar | Low | Mismatch in polarity; interactions are limited to weak van der Waals forces. |

Conclusion

The solubility of this compound is a multifaceted property governed by a delicate balance of intermolecular forces. Its moderate aqueous solubility can be significantly enhanced at alkaline pH due to the deprotonation of the phenolic hydroxyl group. In organic solvents, its solubility is generally high, particularly in polar aprotic and protic solvents. For accurate and reliable solubility data, the shake-flask method coupled with a validated analytical technique such as UV-Vis spectrophotometry or HPLC is the recommended approach. This guide provides the theoretical foundation and a robust experimental framework to empower researchers in their work with this important chemical intermediate.

References

-

BYJU'S. (n.d.). Physical and Chemical Properties of Phenol. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

Sources

Foreword: The Strategic Value of Fluorination in Phenolic Scaffolds

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-methylphenol

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal and agricultural chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electronic interactions, and modulate lipophilicity and bioavailability.[1]

This compound (also known as 3-fluoro-p-cresol) is a particularly valuable structural motif. It serves as a critical building block for a range of complex molecules, including targeted pharmaceuticals and advanced agrochemicals.[1][2] The specific placement of the fluorine atom at the meta-position relative to the hydroxyl group, combined with the para-methyl group, offers a unique electronic and steric profile for further synthetic elaboration. This guide provides an in-depth examination of the scientifically robust and field-proven pathways for the synthesis of this important intermediate, designed for researchers, chemists, and professionals in drug development.

Pathway 1: The Classic Approach—Balz-Schiemann Reaction of 3-Amino-4-methylphenol

The Balz-Schiemann reaction is a venerable and reliable method for introducing a fluorine atom onto an aromatic ring.[3] It proceeds via the thermal decomposition of an aryl diazonium tetrafluoroborate salt, which is typically stable enough to be isolated.[4] This pathway offers excellent regiochemical control, as the position of the fluorine is dictated by the position of the amine group in the starting material.

Causality and Mechanism

The reaction is initiated by the diazotization of a primary aromatic amine. In this case, 3-amino-4-methylphenol is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt. The choice of low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.

The subsequent addition of fluoroboric acid (HBF₄) or a salt like sodium tetrafluoroborate (NaBF₄) serves a dual purpose: it provides the tetrafluoroborate (BF₄⁻) counter-ion, which forms a precipitatable and relatively stable diazonium salt, and it acts as the fluoride source for the final step.[5]

The isolated diazonium tetrafluoroborate salt is then subjected to thermal decomposition. This step is believed to proceed through an Sɴ1-type mechanism involving the formation of a high-energy aryl cation upon the loss of dinitrogen gas (N₂), a thermodynamically highly favorable process.[4] This unstable cation is immediately trapped by a fluoride ion from the BF₄⁻ counter-ion to yield the desired aryl fluoride, along with boron trifluoride (BF₃) as a byproduct.[3]

Visualizing the Balz-Schiemann Pathway

Sources

A Comprehensive Spectroscopic Guide to 3-Fluoro-4-methylphenol for Advanced Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Fluoro-4-methylphenol

This compound, a substituted aromatic compound, serves as a critical building block in the synthesis of various pharmaceutical and agrochemical agents.[1] Its chemical structure, featuring a fluorine atom, a methyl group, and a hydroxyl group on a benzene ring, imparts unique physicochemical properties that are of significant interest in drug design and material science. The strategic placement of the fluorine atom can modulate metabolic stability, binding affinity, and lipophilicity, making it a valuable moiety for medicinal chemists.

This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, offering researchers and drug development professionals a foundational understanding of its structural characterization. By delving into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to equip scientists with the knowledge to confidently identify and utilize this versatile compound.

Molecular Structure and Isomeric Context

The structural integrity and purity of this compound are paramount for its application in synthesis. Spectroscopic techniques provide the necessary tools to confirm its identity and distinguish it from its isomers, such as 4-fluoro-3-methylphenol and 4-fluoro-2-methylphenol.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the aromatic ring.

Experimental Protocol: NMR Sample Preparation

A robust and reproducible NMR spectrum begins with meticulous sample preparation. The following protocol is a validated system for acquiring high-quality NMR data.

Workflow for NMR Sample Preparation:

Caption: A standardized workflow for NMR sample preparation and data acquisition.

Causality in Experimental Choices:

-

Deuterated Solvents: The use of deuterated solvents (e.g., CDCl₃) is critical to avoid large solvent signals that would otherwise obscure the analyte's proton signals.[2] The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring its stability during data acquisition.

-

Sample Concentration: A concentration of 5-25 mg in approximately 0.7 mL of solvent is generally sufficient for ¹H NMR to achieve a good signal-to-noise ratio without causing issues like peak broadening due to high viscosity.[2]

-

Shimming: The process of shimming adjusts the magnetic field to be as homogeneous as possible across the sample volume. Inhomogeneities in the field lead to broadened spectral lines and reduced resolution.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides distinct signals for the aromatic protons, the hydroxyl proton, and the methyl protons.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~6.98 | Doublet | J(H-F) ≈ 8.6 Hz |

| H-2, H-6 | ~6.52 | Multiplet | |

| -OH | ~5.82 | Broad Singlet | |

| -CH₃ | ~2.12 | Singlet | |

| Data sourced from ChemicalBook.[3] |

Interpretation and Field-Proven Insights:

-

Aromatic Protons: The aromatic protons resonate in the downfield region (6.5-7.0 ppm) due to the deshielding effect of the benzene ring current. The proton at the 5-position (H-5) appears as a doublet due to coupling with the adjacent fluorine atom. The protons at the 2 and 6 positions appear as a multiplet due to coupling with each other and potentially with the fluorine atom over multiple bonds.

-

Hydroxyl Proton: The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary depending on concentration, temperature, and solvent due to hydrogen bonding.

-

Methyl Protons: The methyl protons appear as a sharp singlet around 2.12 ppm, as there are no adjacent protons to cause splitting.

¹³C NMR Spectroscopic Data (Predicted)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Influencing Factors |

| C-1 (C-OH) | 150-155 | Attached to electronegative oxygen |

| C-3 (C-F) | 160-165 (Doublet, ¹JCF ≈ 240-250 Hz) | Direct attachment to fluorine, large one-bond C-F coupling |

| C-4 (C-CH₃) | 125-130 | Alkyl substitution on the aromatic ring |

| C-2 | 110-115 (Doublet, ²JCF ≈ 20-25 Hz) | Two-bond coupling to fluorine |

| C-5 | 120-125 (Doublet, ⁴JCF ≈ 2-4 Hz) | Four-bond coupling to fluorine |

| C-6 | 115-120 (Doublet, ³JCF ≈ 7-9 Hz) | Three-bond coupling to fluorine |

| -CH₃ | 15-20 | Typical range for a methyl group on an aromatic ring |

Expertise in Interpretation:

-

Carbon-Fluorine Coupling: A key feature of the ¹³C NMR spectrum of a fluorinated compound is the presence of carbon-fluorine coupling. The carbon directly bonded to the fluorine (C-3) will appear as a doublet with a large coupling constant (¹JCF). Carbons that are two, three, and four bonds away from the fluorine will also show smaller doublet splittings. This coupling pattern is a powerful diagnostic tool for confirming the position of the fluorine atom.

-

Substituent Effects: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the hydroxyl, fluoro, and methyl substituents. The hydroxyl and fluoro groups are electron-donating through resonance, which tends to shield the ortho and para carbons.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H, C-H, C=C, C-O, and C-F bonds.[9][10][11]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common and convenient method for obtaining the IR spectrum of a solid or liquid sample with minimal preparation.

Workflow for ATR-FTIR Analysis:

Caption: A streamlined workflow for acquiring an ATR-FTIR spectrum.

Trustworthiness of the Protocol:

-

Background Collection: Collecting a background spectrum is a self-validating step that accounts for the absorbance of atmospheric water and carbon dioxide, as well as any intrinsic absorbance of the ATR crystal. This ensures that the final spectrum is solely that of the sample.

-

Sample Contact: Applying consistent pressure ensures good contact between the sample and the ATR crystal, which is necessary for obtaining a high-quality spectrum with accurate peak intensities.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Appearance |

| 3550-3200 | O-H stretch | Phenolic -OH | Broad and strong |

| 3100-3000 | C-H stretch | Aromatic C-H | Medium to weak, sharp |

| 2950-2850 | C-H stretch | Methyl -CH₃ | Medium to weak, sharp |

| 1600-1450 | C=C stretch | Aromatic ring | Multiple sharp bands |

| ~1220 | C-O stretch | Phenolic C-O | Strong |

| 1150-1000 | C-F stretch | Aryl-F | Strong and sharp |

| Data is based on typical IR absorption ranges for substituted phenols.[9][10][11][12] |

Authoritative Grounding in IR Interpretation:

The broadness of the O-H stretching band is a hallmark of hydrogen bonding between phenol molecules.[9] The C-O stretching vibration in phenols typically appears at a higher wavenumber (~1220 cm⁻¹) compared to aliphatic alcohols, which is a key distinguishing feature.[11] The strong absorption in the 1150-1000 cm⁻¹ region is characteristic of the C-F stretching vibration.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a common ionization technique that involves bombarding the sample with high-energy electrons, leading to ionization and fragmentation.

Workflow for EI-MS Analysis:

Caption: A typical workflow for Electron Ionization Mass Spectrometry.

Expertise in Experimental Causality:

-

70 eV Electron Beam: An electron energy of 70 eV is standard in EI-MS because it provides sufficient energy to cause reproducible fragmentation patterns, creating a "fingerprint" mass spectrum for a given compound.

-

High Vacuum: The entire process is carried out under a high vacuum to prevent collisions between ions and gas molecules, which would interfere with their flight path and the resulting mass spectrum.

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (126.13 g/mol ).[13] The fragmentation pattern will be influenced by the presence of the hydroxyl, methyl, and fluoro substituents.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 126 | [M]⁺˙ | Molecular ion |

| 125 | [M-H]⁺ | Loss of a hydrogen radical |

| 111 | [M-CH₃]⁺ | Loss of a methyl radical |

| 97 | [M-CHO]⁺ | Loss of a formyl radical |

| 98 | [M-CO]⁺˙ | Loss of carbon monoxide |

| Predicted fragmentation based on known fragmentation of phenols and halogenated aromatics.[14][15][16][17][18] |

Authoritative Grounding in Fragmentation Analysis:

Phenols are known to undergo characteristic fragmentations, including the loss of a hydrogen atom, a formyl radical (CHO), and carbon monoxide (CO).[16][19] For halogenated phenols, the loss of the halogen atom or a hydrogen halide can also be a competing fragmentation pathway.[14][15] The relative intensities of these fragment peaks can provide further structural information.

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. The combination of ¹H and ¹³C NMR, IR, and MS provides orthogonal and complementary information, ensuring a high degree of confidence in structural assignment. For researchers in drug discovery and development, a thorough understanding of this data is essential for quality control, reaction monitoring, and the rational design of new chemical entities.

References

-

S. H. Shapiro, "Competing fragmentations in the mass spectra of halogenated phenols," Journal of the Chemical Society D: Chemical Communications, 1969.

-

S. H. Shapiro, "Competing Fragmentations in the Mass Spectra of Halogenated Phenols," RSC Publishing, 1969.

-

"Phenols and Enols," Spectroscopy Tutorial, n.d.

-

"Infrared Absorption Spectra of Trisubstituted Phenol Derivatives," Digital Howard @ Howard University, n.d.

-

"infrared spectrum of phenol C6H6O C6H5OH," Doc Brown's Chemistry, n.d.

-

"17.11: Spectroscopy of Alcohols and Phenols," Chemistry LibreTexts, 2024.

-

"Electronic Supplementary Material," The Royal Society of Chemistry, n.d.

-

"17.12: Spectroscopy of Alcohols and Phenols," Chemistry LibreTexts, 2023.

-

"this compound(452-78-8) 1H NMR spectrum," ChemicalBook, n.d.

-

"4-Fluoro-2-methylphenol(452-72-2) 13C NMR spectrum," ChemicalBook, n.d.

-

"CASPRE - 13C NMR Predictor," CASPRE, n.d.

-

"CAS 452-78-8: this compound," CymitQuimica, n.d.

-

"Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network," NREL, n.d.

-

"Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs)," Mestrelab Research, 2024.

-

"IR Spectrum: Alcohols and Phenols," Química Organica.org, n.d.

-